molecular formula C21H30O3 B8316162 3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol

3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol

Cat. No.: B8316162
M. Wt: 330.5 g/mol
InChI Key: BMVMDJLEAWSOBJ-BTEPJHDCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol is a synthetic steroid derivative used primarily in scientific research.

Preparation Methods

The synthesis of 3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol involves several steps. One common method includes the acetylation of 5,14-Androstadiene-3beta,17beta-diol using acetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial production methods may involve more advanced techniques, such as the use of continuous flow reactors and automated synthesis systems, to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other steroid derivatives and as a reference compound in analytical studies.

    Biology: This compound is used in studies related to hormone regulation and receptor binding.

    Medicine: Research on this compound includes its potential use in developing new therapeutic agents for hormone-related disorders.

    Industry: It is used in the development of new materials and as a standard in quality control processes .

Mechanism of Action

The mechanism of action of 3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This modulation can lead to effects on hormone regulation, cell growth, and differentiation .

Comparison with Similar Compounds

3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific acetylation, which can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16-,18-,19-,20-,21-/m0/s1

InChI Key

BMVMDJLEAWSOBJ-BTEPJHDCSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.